molecular formula C11H16N2O3 B1398390 Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate CAS No. 91430-70-5

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate

Cat. No. B1398390
CAS RN: 91430-70-5
M. Wt: 224.26 g/mol
InChI Key: MNJNPDVQMHYKNQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate is a chemical compound with the molecular formula C11H16N2O3 . In the crystal structure of this compound, molecules are linked by one O—H⋯N and two N—H⋯O intermolecular hydrogen bonds into a three-dimensional network .


Synthesis Analysis

The synthesis of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate starts with the esterification of the inexpensive precursor, 4-fluoro-3-nitrobenzoic acid. The ester is then treated with 2-aminoethanol to give the amino intermediate. The aromatic nitro group is reduced by refluxing with ammonium formate and 10% Pd/C for 3 hours, affording the diamine in a modest 60% yield .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate incorporates R 2 2 (14) and R 2 2 (16) graph-set motifs . More details about the molecular structure can be found in the referenced materials .


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate has a density of 1.2±0.1 g/cm3, a boiling point of 441.5±45.0 °C at 760 mmHg, and a flash point of 220.8±28.7 °C . It has 5 H bond acceptors, 3 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Optical Nonlinear Properties and Synthesis

  • Synthesis and Nonlinear Optical Properties : Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate, a derivative of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, has been synthesized and identified through various spectroscopic methods. It demonstrates notable nonlinear refractive index and optical limiting properties, making it a candidate for optical limiter applications (Abdullmajed et al., 2021).

Antibacterial Activity

  • Antibacterial Applications : A compound synthesized from a reaction involving Ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate showed significant antibacterial ability against both gram-negative and gram-positive bacteria, making it relevant in the development of new antibacterial agents (Shakir et al., 2020).

Pharmaceutical Synthesis

  • Pharmaceutical Compound Synthesis : The synthesis of various pharmaceutical compounds, such as the orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, utilized ethyl derivatives similar to Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, highlighting its role in pharmaceutical chemistry (Czajgucki et al., 2003).

Hydrogen-Bonded Supramolecular Structures

  • Supramolecular Chemistry : Studies on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, related to Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, revealed the formation of hydrogen-bonded supramolecular structures. This finding is crucial for understanding molecular interactions in crystal engineering (Portilla et al., 2007).

Synthesis Technology

  • Industrial Synthesis Applications : Research focused on the optimization of synthesis technology for ethyl derivatives shows the practical and industrial applications of these compounds in producing high yields for commercial purposes (Qiao-yun, 2012).

Pharmacological Characterization

  • Pharmacological Research : Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride has been characterized for its potential use in treating preterm labor, demonstrating the role of similar ethyl derivatives in pharmacological research (Croci et al., 2007).

properties

IUPAC Name

ethyl 3-amino-4-(2-hydroxyethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-16-11(15)8-3-4-10(9(12)7-8)13-5-6-14/h3-4,7,13-14H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJNPDVQMHYKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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